2,6,6-Trimethyl-1,4-oxazepane hydrochloride
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Overview
Description
2,6,6-Trimethyl-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C8H17NO.ClH. It is a derivative of oxazepane, characterized by the presence of three methyl groups at positions 2, 6, and 6 on the oxazepane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
The synthesis of 2,6,6-Trimethyl-1,4-oxazepane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a dihalide, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques is also common in industrial settings to achieve high purity levels .
Chemical Reactions Analysis
2,6,6-Trimethyl-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazepane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazepane compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2,6,6-Trimethyl-1,4-oxazepane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-1,4-oxazepane hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .
Comparison with Similar Compounds
2,6,6-Trimethyl-1,4-oxazepane hydrochloride can be compared with other oxazepane derivatives, such as:
2,6-Dimethyl-1,4-oxazepane: Lacks one methyl group compared to this compound, leading to different chemical and physical properties.
2,6,6-Trimethyl-1,4-thiazepane hydrochloride: Contains a sulfur atom in place of the oxygen atom in the oxazepane ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various specialized applications .
Properties
IUPAC Name |
2,6,6-trimethyl-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7-4-9-5-8(2,3)6-10-7;/h7,9H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNPLNWMMXIPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(CO1)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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